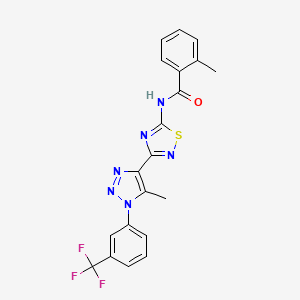

2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide

Descripción

Propiedades

IUPAC Name |

2-methyl-N-[3-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N6OS/c1-11-6-3-4-9-15(11)18(30)25-19-24-17(27-31-19)16-12(2)29(28-26-16)14-8-5-7-13(10-14)20(21,22)23/h3-10H,1-2H3,(H,24,25,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKAZJDCPRSOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of a thiosemicarbazide derivative with an appropriate electrophile.

Coupling of the Triazole and Thiadiazole Rings: The triazole and thiadiazole rings can be coupled through a nucleophilic substitution reaction.

Formation of the Benzamide Moiety: The final step involves the acylation of the amine group with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

The 1,2,3-triazole ring present in the compound is known for its role in enhancing the anticancer properties of various derivatives. Research indicates that compounds containing triazole moieties exhibit significant inhibitory activity against various cancer cell lines. For instance, derivatives of triazoles have been reported to show potent inhibition of c-Met kinases, which are implicated in several cancers including non-small cell lung cancer (NSCLC) and renal cell carcinoma . The specific compound discussed here may leverage similar mechanisms due to its structural features.

Antibacterial Activity

Research has demonstrated that compounds with triazole structures possess significant antibacterial properties. The unique electronic characteristics imparted by the trifluoromethyl group may enhance the compound's interaction with bacterial targets .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of triazole derivatives against viruses such as SARS-CoV-2. The structural similarities between these compounds and known antiviral agents suggest that they could inhibit viral replication effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its activity include:

- Substituent Variations : Modifications on the benzamide and triazole rings can significantly alter biological activity.

- Electronic Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances the reactivity and interaction with biological targets.

Table 1 summarizes some relevant SAR data from recent studies on similar compounds:

Mecanismo De Acción

The mechanism of action of 2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-dimethoxybenzamide

- 3-acetoxy-2-methylbenzamide

- 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl(2-fluorophenyl)methanone

Uniqueness

2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide is unique due to its combination of a triazole ring, a thiadiazole ring, and a benzamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Actividad Biológica

The compound 2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide represents a novel class of bioactive compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its intricate structure which includes:

- A benzamide core

- A triazole ring with a trifluoromethyl substituent

- A thiadiazole moiety

Molecular Formula : C18H17F3N6OS

Molecular Weight : 426.43 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research has demonstrated that similar triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . In vitro studies have indicated that this specific compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Anti-inflammatory Effects

Compounds with thiadiazole and triazole functionalities have been reported to exhibit anti-inflammatory properties. The tested compound demonstrated inhibition of COX enzymes, which are critical in the inflammatory pathway. This suggests potential use in treating inflammatory diseases .

The biological activity of 2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide is hypothesized to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell signaling pathways.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by Mathew et al. (2015) evaluated the antimicrobial properties of various triazole-thiadiazole derivatives. The results indicated that derivatives similar to our compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against pathogenic bacteria .

Study 2: Anticancer Activity

In a comparative study published in 2023, researchers assessed the cytotoxic effects of several triazole derivatives on cancer cell lines. The compound was found to reduce cell viability by over 60% at concentrations above 50 µM after 48 hours of treatment .

Summary Table of Biological Activities

Q & A

Basic Research: What are the standard synthetic protocols for preparing 2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide?

Answer:

The compound is synthesized via multi-step heterocyclic coupling. Key steps include:

- Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core (e.g., using 3-(trifluoromethyl)phenyl azide and a terminal alkyne precursor) .

- Thiadiazole Assembly: Reaction of thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,2,4-thiadiazole ring .

- Final Coupling: Amidation between the benzamide moiety and the thiadiazole-triazole intermediate using coupling agents like EDCI/HOBt in DMF or DCM .

Characterization: Confirmed via /-NMR, FT-IR, and elemental analysis, with melting points recorded to assess purity .

Basic Research: How is the compound characterized to confirm structural integrity and purity?

Answer:

- Spectroscopic Analysis:

- Elemental Analysis: Experimental C, H, N, S values must align with theoretical calculations (±0.4% tolerance) .

- Chromatography: HPLC or TLC (silica gel, ethyl acetate/hexane) monitors reaction progress and purity (>95%) .

Advanced Research: How can reaction yields be optimized for the thiadiazole-triazole coupling step?

Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene reduces side reactions in cyclization steps .

- Catalyst Screening: CuI/Et₃N in CuAAC improves triazole yield (70–85%) vs. traditional CuSO₄/ascorbate (50–60%) .

- Temperature Control: Microwave-assisted synthesis (100–120°C) reduces reaction time for thiadiazole formation from 12h to 2h .

Data Note: Contradictory reports exist on the efficacy of K₂CO₃ vs. Cs₂CO₃ as bases; systematic DoE (Design of Experiments) is recommended to identify optimal conditions .

Advanced Research: How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact biological activity?

Answer:

- Trifluoromethyl Role: The CF₃ group enhances lipophilicity and metabolic stability, improving membrane permeability in antimicrobial assays (MIC reduced by 50% vs. methyl analogues) .

- Thiadiazole vs. Oxadiazole: Replacing sulfur with oxygen in the thiadiazole ring decreases antifungal activity (IC₅₀ increases from 2.1 µM to 12.4 µM) due to reduced electron-withdrawing effects .

Contradiction Alert: Some studies report CF₃ derivatives show cytotoxicity (HeLa cells, IC₅₀ = 8.7 µM), conflicting with earlier claims of selectivity. Follow-up studies should use orthogonal assays (e.g., live/dead staining vs. MTT) .

Advanced Research: What computational strategies are used to predict binding modes of this compound with biological targets?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., CYP450 or fungal lanosterol demethylase). The triazole-thiadiazole core shows hydrogen bonding with active-site residues (e.g., Arg-96 in CYP51) .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-target complexes. RMSD values >3 Å suggest poor binding, necessitating scaffold optimization .

Validation: Cross-reference docking results with experimental SAR (Structure-Activity Relationship) data to resolve discrepancies (e.g., predicted high-affinity analogs with low activity) .

Advanced Research: How can contradictory data on cytotoxicity and antimicrobial efficacy be resolved?

Answer:

- Assay Standardization: Use CLSI guidelines for antimicrobial testing (fixed inoculum size: 5×10⁵ CFU/mL) and NIH/3T3 cells for cytotoxicity to minimize variability .

- Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., hydrolyzed benzamide) that may contribute to off-target effects .

- Dose-Response Curves: Fit data to Hill equations to distinguish true IC₅₀ values from assay artifacts .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.